molecular formula C24H33N5O B2448464 5-tert-butyl-2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877790-34-6

5-tert-butyl-2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2448464
M. Wt: 407.562
InChI Key: DGPQYHUVSRSFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the morpholinylpropyl group suggests that this compound might have some biological activity, as morpholine is often used in drug design due to its polarity and ability to form hydrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolopyrimidine core, with various substituents at different positions. These include a tert-butyl group, a methyl group, a phenyl group, and a morpholin-4-ylpropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholinylpropyl group could enhance its solubility in polar solvents .

Scientific Research Applications

Structure-Activity Relationship Studies

  • Histamine H4 Receptor Ligands : A study focusing on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) found that optimizing the core pyrimidine moiety and other positions led to compounds with potent in vitro anti-inflammatory and antinociceptive activities. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Crystal and Biological Activity

  • Anticancer Activity : Another compound with a similar pyrazolo[1,5-a]pyrimidin-7-amine structure exhibited moderate anticancer activity, highlighting the potential of such compounds in cancer therapy (Lu Jiu-fu et al., 2015).

Antimicrobial Activities

  • New Triazole Derivatives : The synthesis of novel 1,2,4-triazole derivatives, which included modifying a compound structurally similar to 5-tert-butyl-2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, showed good or moderate activities against test microorganisms, indicating the utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Hydrogen-Bonded Structures

  • Hydrogen-Bonded Chains and Frameworks : Studies on the hydrogen-bonded structures of compounds within the same family as 5-tert-butyl-2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine revealed complex chain and framework structures, contributing to our understanding of the molecular interactions and stability of such compounds (Portilla et al., 2006).

Future Directions

The future directions for this compound would likely involve further studies to explore its potential uses. This could include biological testing if it’s intended to be a drug, or materials testing if it’s intended to be used in some other capacity .

properties

IUPAC Name

5-tert-butyl-2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O/c1-18-22(19-9-6-5-7-10-19)23-26-20(24(2,3)4)17-21(29(23)27-18)25-11-8-12-28-13-15-30-16-14-28/h5-7,9-10,17,25H,8,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPQYHUVSRSFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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